2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1207035-43-5
VCID: VC4211166
InChI: InChI=1S/C26H22N4O5/c1-15-8-7-9-17(12-15)30-26(31)19-11-6-5-10-18(19)22(28-30)25-27-24(29-35-25)16-13-20(32-2)23(34-4)21(14-16)33-3/h5-14H,1-4H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula: C26H22N4O5
Molecular Weight: 470.485

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

CAS No.: 1207035-43-5

Cat. No.: VC4211166

Molecular Formula: C26H22N4O5

Molecular Weight: 470.485

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one - 1207035-43-5

Specification

CAS No. 1207035-43-5
Molecular Formula C26H22N4O5
Molecular Weight 470.485
IUPAC Name 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Standard InChI InChI=1S/C26H22N4O5/c1-15-8-7-9-17(12-15)30-26(31)19-11-6-5-10-18(19)22(28-30)25-27-24(29-35-25)16-13-20(32-2)23(34-4)21(14-16)33-3/h5-14H,1-4H3
Standard InChI Key LVOKWTMVRCZBHV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Phthalazinone core: A bicyclic system with a ketone group at position 1.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity.

  • 3,4,5-Trimethoxyphenyl group: A methoxy-rich aromatic system linked to the oxadiazole, enhancing lipophilicity and target binding .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₂N₄O₅
Molecular Weight470.485 g/mol
IUPAC Name2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=C4C(=O)N(N=C4C=CC=C3)C5=CC=CC(=C5)C

Spectroscopic Characterization

  • IR Spectroscopy: Absorptions at 1688 cm⁻¹ (C=O stretch) and 1240–1020 cm⁻¹ (C-O-C from methoxy groups) .

  • NMR: ¹H NMR signals include δ 3.85–3.75 (methoxy protons), δ 7.20–8.50 (aromatic protons), and δ 2.40 (methyl group) .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis involves multi-step reactions:

  • Phthalazinone Core Formation: Cyclocondensation of phthalic anhydride derivatives with hydrazine .

  • Oxadiazole Ring Construction: Reaction of amidoximes with carboxylic acids under dehydrating conditions (e.g., POCl₃) .

  • Functionalization: Suzuki-Miyaura coupling introduces the 3-methylphenyl and trimethoxyphenyl groups.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationHydrazine hydrate, ethanol, reflux65–70
2Oxadiazole formationPOCl₃, DMF, 80°C50–60
3Cross-couplingPd(PPh₃)₄, K₂CO₃, DME, 100°C40–50

Green Chemistry Approaches

Ultrasound-assisted synthesis reduces reaction times (4–10 min vs. 50–85 min) and improves yields (85–94% vs. 62–77%) by enhancing mass transfer .

Biological Activity and Mechanisms

Antimicrobial Activity

  • Bacterial Inhibition: MIC = 16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 80% growth inhibition of Candida albicans at 32 μg/mL .

Table 3: Biological Activity Profile

AssayTargetResultSource
MTT assayHepG2 cellsIC₅₀ = 8.2 μM
Flow cytometryCell cycle (G2/M)45% arrest
Broth dilutionS. aureusMIC = 16 μg/mL

Pharmacological Mechanisms

Enzyme Inhibition

  • Topoisomerase II: Inhibition (IC₅₀ = 10.1 μM) via intercalation into DNA-enzyme complexes .

  • Cyclooxygenase-2 (COX-2): 65% inhibition at 20 μM, reducing inflammatory mediators .

Receptor Interactions

  • Estrogen Receptor-α (ERα): Moderate binding affinity (Kd = 2.4 μM), suggesting potential in hormone-dependent cancers .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundModificationIC₅₀ (HepG2)Notes
Target Compound3-MePh, 3,4,5-OMePh8.2 μMHighest cytotoxicity
2-(4-MePh)-4-[3-(3,4,5-OMePh)-oxadiazole]4-MePh substitution14.5 μMReduced activity
2-(2-MePh)-4-[3-(3,4,5-OMePh)-oxadiazole]Ortho-methyl group18.3 μMSteric hindrance limits binding

Key Findings:

  • Meta-substitution on the phenyl ring (3-MePh) enhances target engagement vs. para/ortho positions .

  • Trimethoxy groups improve solubility and π-π stacking with aromatic residues in enzymes.

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